molecular formula C10H11FN2O B2579366 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 847605-44-1

6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2579366
M. Wt: 194.209
InChI Key: LVHPRAYWLYMDDK-UHFFFAOYSA-N
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Patent
US07776885B2

Procedure details

A mixture of (5-fluoro-2-nitrophenyl)isopropylamine (Step 1 of Example 9, 5.85 g, 30 mmol) and 10% Pd—C (600 mg) in MeOH was stirred under atmosphere of hydrogen gas at room temperature for 12 h. The catalyst was filtered off on a pad of Celite, and the filtrate was evaporated under reduced pressure. To the residue was added 1,1′-carbonyldiimidazole (4.5 g, 28 mmol) and THF (100 μL) and then stirred at 100° C. for 10 h. After cooling, the volatile materials were removed under reduced pressure and the residue was partitioned between ethylacetate and H2O. After extraction with ethylacetate (3 times), the combined organic phase was washed with brine, dried over MgSO4 and concentrated. The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1) to give 3.47 g (60%) of the title compound as a white solid.
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([NH:8][CH:9]([CH3:11])[CH3:10])[CH:7]=1.[C:15](N1C=CN=C1)(N1C=CN=C1)=[O:16].C1COCC1>CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][C:15](=[O:16])[N:8]([CH:9]([CH3:11])[CH3:10])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC(C)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
100 μL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under atmosphere of hydrogen gas at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off on a pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethylacetate and H2O
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethylacetate (3 times)
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC=1C=CC2=C(N(C(N2)=O)C(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.